![molecular formula C18H11ClN2O4 B2426174 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-32-0](/img/structure/B2426174.png)
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is also used to determine the crystal structure .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Scientific Research Applications
Antibacterial and Antifungal Applications
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and its derivatives have been widely studied for their potential antibacterial and antifungal activities. Research has shown that oxadiazole derivatives containing 2H-chromen-2-one moiety exhibit promising antibacterial and antifungal effects. The compounds were synthesized using specific precursors and characterized through various spectroscopic methods before being screened for their microbial inhibitory capabilities (Mahesh et al., 2022).
Antimicrobial Properties
Oxadiazoles and chromenes, as heterocyclic compounds, are known for their important pharmacological properties, including antimicrobial activities. Studies have indicated the synthesis and characterization of various derivatives of these compounds, revealing significant antimicrobial properties, thereby highlighting their potential in developing new therapeutic agents (Baliyan, 2018).
Molecular Docking and Structure-Activity Relationship
Research involving microwave-assisted synthesis of derivatives showed that these compounds have notable antimicrobial activity. Further in-depth molecular docking studies for the inhibition of DNA gyrase enzyme provided valuable insights, correlating the in vitro antimicrobial studies and suggesting these compounds as potent inhibitors of DNA gyrase (Ashok et al., 2016).
Antibacterial Evaluation of Novel Molecules
New molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide were synthesized and evaluated for their antibacterial potential against various bacterial strains. The structural elucidation and antibacterial evaluation demonstrated the significant biological potential of these compounds, offering moderate to excellent antibacterial properties (Rasool et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds, particularly 1,3,4-oxadiazole derivatives, involves the inhibition of various enzymes and proteins that contribute to cell proliferation . They have been found to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMCYUABXELTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.